2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol
Overview
Description
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol, also known as IMPE, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a heterocyclic organic molecule that contains both imidazole and pyridine rings, and it has been found to possess various biological and pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in a novel, metal-free three-component reaction for constructing imidazo[1,2-a]pyridines. This method represents an efficient approach for forming C-N, C-O, and C-S bonds, utilizing ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
- A regiospecific synthesis technique has been developed for 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine, utilizing 2-aminopyridines or 2-(or 4-)aminopyrimidines, with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes (Katritzky et al., 2003).
Catalytic Applications
- Ruthenium(II) complexes bearing 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine have shown good catalytic activity in transfer hydrogenation of ketones (Li et al., 2015).
Molecular Structure and Analysis
- The compound is involved in the synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction, utilizing nano copper oxide as a click-catalyst. The synthesis featured good yields and wide substrate scope (Bagdi et al., 2015).
Pharmaceutical and Medicinal Research
- Imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. This scaffold has been involved in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities (Deep et al., 2016).
properties
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h7,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIRZDSDSMRFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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